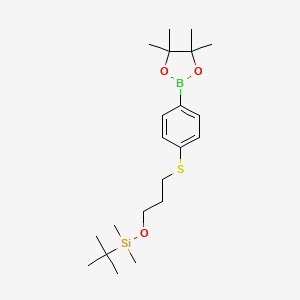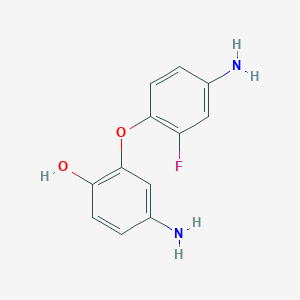
4-Amino-2-(4-amino-2-fluorophenoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(4-amino-2-fluorophenoxy)phenol is an organic compound that features both amino and phenoxy functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine in its structure can impart unique properties, such as increased stability and bioactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4-amino-2-fluorophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 4-amino-2-fluorophenol with 4-nitrophenol under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide at elevated temperatures (around 100-150°C) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and pressure. Catalysts may also be employed to increase the reaction rate and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-(4-amino-2-fluorophenoxy)phenol can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride can be used for further substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated phenoxy derivatives.
Aplicaciones Científicas De Investigación
4-Amino-2-(4-amino-2-fluorophenoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, such as polymers with enhanced thermal stability and mechanical properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-(4-amino-2-fluorophenoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased bioactivity. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-2-(4-amino-2-chlorophenoxy)phenol
- 4-Amino-2-(4-amino-2-bromophenoxy)phenol
- 4-Amino-2-(4-amino-2-iodophenoxy)phenol
Uniqueness
4-Amino-2-(4-amino-2-fluorophenoxy)phenol is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased stability, higher electronegativity, and enhanced bioactivity compared to its halogenated analogs. The fluorine atom can also influence the compound’s pharmacokinetics, making it a valuable candidate for drug development.
Propiedades
Fórmula molecular |
C12H11FN2O2 |
|---|---|
Peso molecular |
234.23 g/mol |
Nombre IUPAC |
4-amino-2-(4-amino-2-fluorophenoxy)phenol |
InChI |
InChI=1S/C12H11FN2O2/c13-9-5-7(14)2-4-11(9)17-12-6-8(15)1-3-10(12)16/h1-6,16H,14-15H2 |
Clave InChI |
QHWMYYWNUQEVAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)OC2=C(C=C(C=C2)N)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


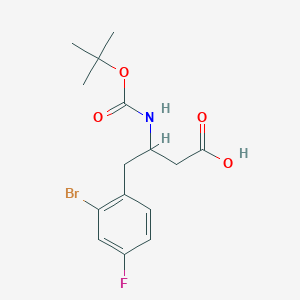

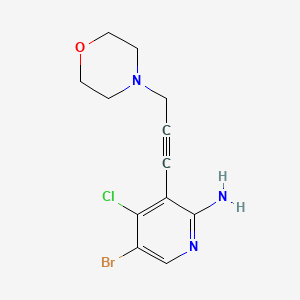
![Methyl 1-Methoxy-4-[4-methyl-6-(methylthio)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13714856.png)
![7-Chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13714869.png)
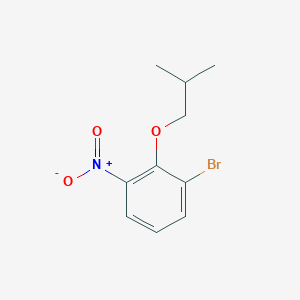
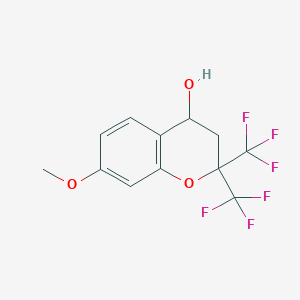
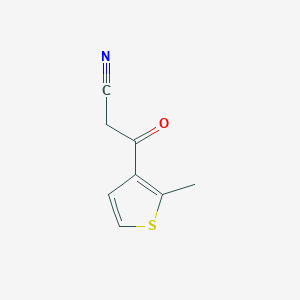


![[(E)-(pyridin-3-ylmethylidene)amino]urea](/img/structure/B13714891.png)
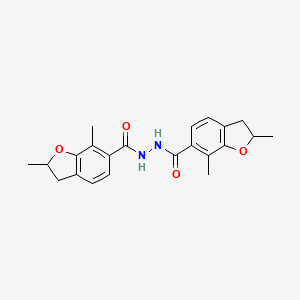
![5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine](/img/structure/B13714905.png)
